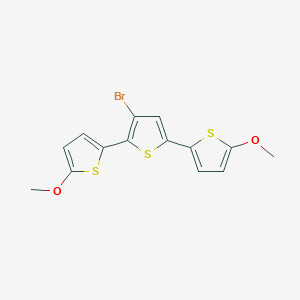
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a heterocyclic compound that features a thiophene ring system with bromine and methoxy substituents. Thiophene derivatives are known for their unique electronic properties and are widely used in various fields, including organic electronics and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(5-methoxythiophen-2-yl)thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Analyse Chemischer Reaktionen
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential as therapeutic agents due to their biological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene largely depends on its application. In organic electronics, its electronic properties are utilized to facilitate charge transport and improve device performance . In medicinal chemistry, the compound’s biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can be compared with other thiophene derivatives, such as:
2,5-bis(5-bromo-3-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has similar electronic properties but different substituents, which can affect its solubility and reactivity.
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This derivative is used in photoluminescence applications and has distinct optical properties compared to this compound.
Eigenschaften
Molekularformel |
C14H11BrO2S3 |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H11BrO2S3/c1-16-12-5-3-9(18-12)11-7-8(15)14(20-11)10-4-6-13(17-2)19-10/h3-7H,1-2H3 |
InChI-Schlüssel |
IWHDGRXDMVCJSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(S1)C2=CC(=C(S2)C3=CC=C(S3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



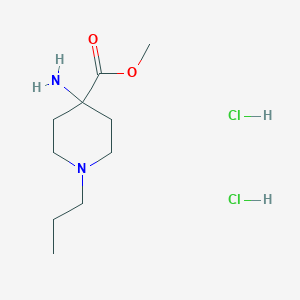
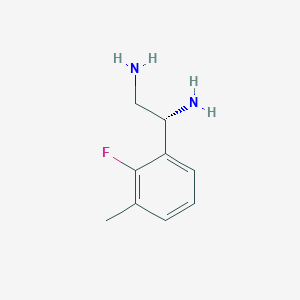
![(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044662.png)
![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
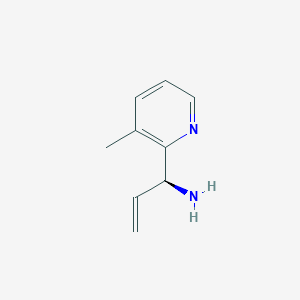
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
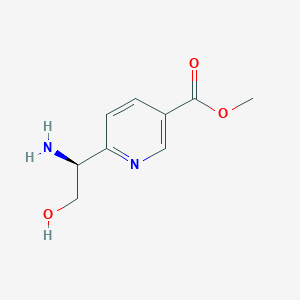
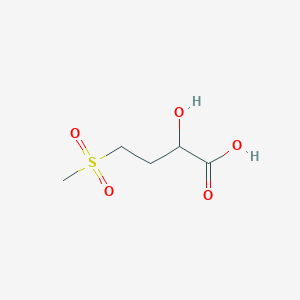

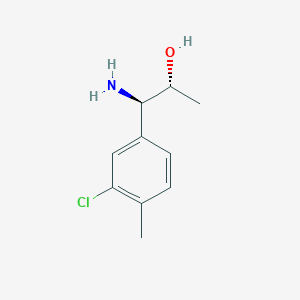
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)

